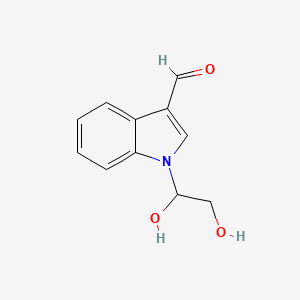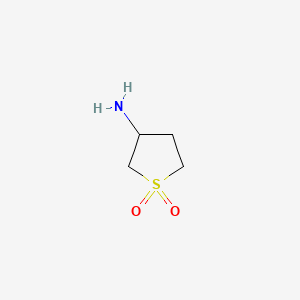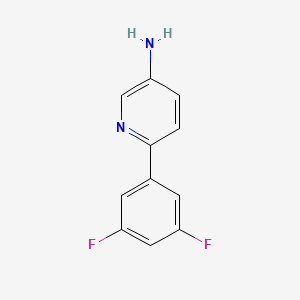
1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde
概要
説明
1-(1,2-Dihydroxyethyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a unique structure with a dihydroxyethyl group and an aldehyde functional group attached to the indole ring, making it an interesting subject for various chemical and biological studies.
準備方法
The synthesis of 1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of indole-3-carbaldehyde with ethylene glycol in the presence of an acid catalyst. This reaction typically proceeds under mild conditions and yields the desired product with good efficiency. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield and purity of the compound .
化学反応の分析
1-(1,2-Dihydroxyethyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, using appropriate reagents and conditions.
Condensation: The compound can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively .
科学的研究の応用
1-(1,2-Dihydroxyethyl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the synthesis of dyes, pigments, and other fine chemicals .
作用機序
The mechanism of action of 1-(1,2-dihydroxyethyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. Additionally, it can modulate signaling pathways related to inflammation and apoptosis, contributing to its potential therapeutic benefits .
類似化合物との比較
1-(1,2-Dihydroxyethyl)-1H-indole-3-carbaldehyde can be compared with other similar compounds, such as:
1-(1,2-Dihydroxyethyl)-1H-indole-3-acetic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its reactivity and biological activity.
1-(1,2-Dihydroxyethyl)-1H-indole-3-methanol: This compound has a hydroxyl group instead of an aldehyde group, making it more suitable for certain types of chemical reactions.
1-(1,2-Dihydroxyethyl)-1H-indole-3-carboxamide: This compound has an amide group, which can influence its solubility and interaction with biological targets
特性
IUPAC Name |
1-(1,2-dihydroxyethyl)indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-6-8-5-12(11(15)7-14)10-4-2-1-3-9(8)10/h1-6,11,14-15H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVHBFXEODNQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C(CO)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3025210.png)
![4-[2-(Diethylamino)ethoxy]benzonitrile](/img/structure/B3025211.png)
![Dimethyl 3,3'-[(2-amino-1,4-phenylene)bis(oxy)]dipropanoate](/img/structure/B3025214.png)
![[(6,7-Dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]amine](/img/structure/B3025215.png)

![1-[(3,5-Dimethylisoxazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B3025218.png)
![1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine](/img/structure/B3025219.png)



![2-[4-(Dimethylamino)phenyl]quinoxaline-5-carboxylic acid](/img/structure/B3025230.png)

